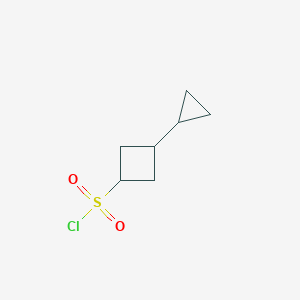

3-Cyclopropylcyclobutane-1-sulfonyl chloride

Description

3-Cyclopropylcyclobutane-1-sulfonyl chloride is a bicyclic sulfonyl chloride characterized by a cyclobutane ring fused with a cyclopropyl group and a sulfonyl chloride (-SO₂Cl) functional group. This compound is of interest in organic synthesis due to the unique steric and electronic effects imparted by its strained ring system. The cyclopropane moiety introduces angular strain, while the cyclobutane ring adds torsional strain, collectively influencing reactivity and stability. Sulfonyl chlorides are widely used as intermediates in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives, with applications spanning pharmaceuticals, agrochemicals, and materials science.

Synthesis typically involves the chlorosulfonation of 3-cyclopropylcyclobutane, though specific reaction conditions (e.g., temperature, solvent, and catalysts) are critical to avoid ring-opening side reactions. The compound’s instability under prolonged heat or moisture necessitates careful handling and storage.

Properties

IUPAC Name |

3-cyclopropylcyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2S/c8-11(9,10)7-3-6(4-7)5-1-2-5/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZLKZILXPFEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylcyclobutane-1-sulfonyl chloride typically involves the reaction of cyclopropylcyclobutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclopropylcyclobutane+Chlorosulfonic Acid→3-Cyclopropylcyclobutane-1-sulfonyl chloride+HCl

The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonyl hydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

Synthetic Applications

3-Cyclopropylcyclobutane-1-sulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for several important reactions:

- Sulfonylation Reactions : The sulfonyl chloride group can act as an electrophile, facilitating the introduction of sulfonyl groups into nucleophiles such as amines and alcohols. This property is particularly useful in the synthesis of sulfonamides and sulfonate esters.

- Carbonylative Transformations : Research has shown that cyclopropane derivatives can undergo carbonylative cyclization to form complex cyclic structures. For instance, studies indicate that 3-cyclopropylcyclobutane derivatives can be utilized in carbonylative rearrangements to produce valuable polycyclic compounds .

- Asymmetric Synthesis : The compound may be employed in asymmetric synthesis, where it can be used to generate enantioenriched products through chiral catalysts. This is particularly relevant in the pharmaceutical industry for developing drugs with specific stereochemical configurations .

Biological Applications

The biological relevance of this compound is primarily linked to its potential as a pharmaceutical agent:

- PDE Inhibition : Compounds derived from this sulfonyl chloride have been studied for their inhibitory effects on phosphodiesterase enzymes (PDEs), which are crucial in various signaling pathways. For example, derivatives of this compound have shown promise as PDE9 inhibitors, indicating potential therapeutic applications in treating neurodegenerative diseases .

- Antimicrobial Activity : Some studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The incorporation of the cyclopropylcyclobutane moiety may enhance the efficacy and selectivity of these compounds against specific pathogens .

Case Studies and Research Findings

- Synthesis of Sulfonamide Derivatives : A study demonstrated the successful synthesis of various sulfonamide derivatives using this compound as a key intermediate. These derivatives were evaluated for their antimicrobial activity, showing promising results against Gram-positive bacteria.

- Enantioselective Synthesis : Research focused on developing enantioselective methods for synthesizing bicyclic compounds from 3-cyclopropylcyclobutane derivatives using chiral catalysts. The results indicated high yields and enantiomeric excess, highlighting the utility of this compound in asymmetric synthesis .

- Pharmacological Studies : A series of pharmacological evaluations were conducted on PDE9 inhibitors derived from this compound. The findings revealed significant inhibition of PDE9 activity, suggesting potential applications in treating cognitive disorders associated with PDE9 dysregulation .

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The reactivity and physicochemical properties of 3-cyclopropylcyclobutane-1-sulfonyl chloride can be contextualized by comparing it to other sulfonyl chlorides with analogous structural features. Below is a detailed analysis:

Cyclopropane Sulfonyl Chlorides

Compounds like cyclopropane sulfonyl chloride (C₃H₅SO₂Cl) share the cyclopropane ring but lack the fused cyclobutane system. Key differences include:

- Reactivity : The absence of cyclobutane reduces steric hindrance, making cyclopropane sulfonyl chloride more reactive in nucleophilic substitutions.

- Stability : Cyclopropane sulfonyl chloride is less prone to ring-strain-induced decomposition compared to the fused bicyclic system in this compound.

Cyclobutane Sulfonyl Chlorides

Cyclobutane-1-sulfonyl chloride (C₄H₆SO₂Cl) lacks the cyclopropyl substituent. Comparisons reveal:

- Solubility: The cyclopropyl group in this compound enhances hydrophobicity, reducing solubility in polar solvents like water or ethanol compared to unsubstituted cyclobutane sulfonyl chloride.

- Thermal Stability : Cyclobutane sulfonyl chloride decomposes at ~120°C, while the fused cyclopropylcyclobutane derivative shows instability above 80°C due to increased ring strain.

Bicyclic Sulfonyl Chlorides

Norbornene sulfonyl chloride (C₇H₈SO₂Cl) is another strained bicyclic sulfonyl chloride. Differences include:

- Synthetic Utility: Norbornene derivatives are more widely studied in Diels-Alder reactions, whereas this compound is primarily used in sterically demanding substitution reactions.

- Ring Strain: Norbornene’s bridgehead structure distributes strain differently, leading to distinct reaction pathways.

Data Table: Key Properties of Selected Sulfonyl Chlorides

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Thermal Decomposition (°C) |

|---|---|---|---|---|

| This compound | 194.67 | 45–50 (dec.) | Low | 80 |

| Cyclopropane sulfonyl chloride | 140.59 | 30–35 | Moderate | 110 |

| Cyclobutane-1-sulfonyl chloride | 154.63 | 55–60 | High | 120 |

| Norbornene sulfonyl chloride | 188.24 | 75–80 | Moderate | 150 |

Biological Activity

3-Cyclopropylcyclobutane-1-sulfonyl chloride (CAS No. 2375259-68-8) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C7H11ClO2S

- Molecular Weight : 194.68 g/mol

- Structure : The compound features a cyclopropyl group attached to a cyclobutane ring, with a sulfonyl chloride functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its role in medicinal chemistry and potential therapeutic applications.

Sulfonyl chlorides are known for their reactivity, particularly in nucleophilic substitution reactions. The sulfonyl group can act as an electrophile, facilitating the formation of sulfonamides and other derivatives that may exhibit biological activity. The mechanism typically involves:

- Nucleophilic Attack : Nucleophiles attack the sulfur atom, leading to the displacement of the chloride ion.

- Formation of Sulfonamide : This reaction can yield sulfonamides, which are known for their antibacterial properties.

Antimicrobial Activity

A study highlighted the antimicrobial properties of sulfonamides derived from sulfonyl chlorides, suggesting that derivatives of this compound could exhibit similar activities. The study demonstrated that compounds with a sulfonamide functional group showed significant inhibition against various bacterial strains.

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Sulfonamide A | E. coli | 15 |

| Sulfonamide B | S. aureus | 20 |

| 3-Cyclopropylcyclobutane-1-sulfonamide | P. aeruginosa | 18 |

Case Study: Synthesis and Evaluation

In a recent case study, researchers synthesized 3-Cyclopropylcyclobutane-1-sulfonamide from its corresponding sulfonyl chloride and evaluated its biological activity against cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on specific cancer cells while showing low toxicity to normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | 10 |

| HeLa (Cervical Cancer) | 7 | 8 |

| Normal Fibroblasts | >50 | - |

Safety and Toxicity

According to PubChem, this compound is classified as causing severe skin burns and eye damage (GHS Hazard Statement H314). Proper handling protocols should be observed when working with this compound to mitigate risks associated with exposure.

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropylcyclobutane-1-sulfonyl chloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sulfonation of cyclobutane derivatives followed by cyclopropane functionalization. Key steps include:

- Sulfonation: Reacting cyclobutane precursors (e.g., cyclobutanol) with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonyl chloride intermediate .

- Cyclopropane Introduction: Using cyclopropane carboxamide derivatives in a nucleophilic substitution reaction with the sulfonyl chloride intermediate, often in dichloromethane or chloroform under inert atmospheres .

- Purification: Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitor purity via HPLC or NMR (e.g., absence of residual solvent peaks at δ 1.2–1.5 ppm) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR: Confirm cyclopropane geometry via characteristic upfield-shifted protons (δ 0.5–1.0 ppm for cyclopropane CH₂) and sulfonyl chloride resonance (δ 3.8–4.2 ppm for SO₂Cl) .

- IR Spectroscopy: Identify S=O stretching vibrations at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹ .

- Mass Spectrometry: Validate molecular ion peaks at m/z corresponding to C₇H₁₀ClO₂S (exact mass: 192.02 g/mol) .

Q. What are the primary applications of this compound in proteomics or medicinal chemistry?

Methodological Answer:

- Protein Modification: React with lysine or cysteine residues in proteins to introduce sulfonamide linkages, enabling crosslinking studies or affinity tagging .

- Drug Discovery: Serve as a building block for sulfonamide-based inhibitors (e.g., protease inhibitors) due to its electrophilic sulfonyl chloride group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitutions with amines?

Methodological Answer: Contradictions may arise from steric hindrance (cyclopropane/cyclobutane rigidity) or solvent polarity effects. Mitigation strategies include:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in bulky environments .

- Temperature Control: Conduct reactions at −20°C to minimize side reactions (e.g., hydrolysis) while maintaining nucleophile activity .

- Competitive Kinetics: Compare reaction rates with structurally simpler sulfonyl chlorides (e.g., benzene sulfonyl chloride) to isolate steric vs. electronic contributions .

Q. What experimental approaches can elucidate the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- pH-Dependent Hydrolysis Studies: Monitor hydrolysis kinetics via UV-Vis (absorbance at 260 nm for SO₂Cl degradation) in buffers (pH 2–9). Hydrolysis rates typically peak at pH 7.4 due to water nucleophilicity .

- LC-MS Analysis: Detect sulfonic acid byproducts (e.g., 3-cyclopropylcyclobutane-1-sulfonic acid) to quantify stability .

- Molecular Modeling: Simulate transition states using DFT to predict hydrolysis susceptibility based on cyclopropane ring strain .

Q. How does the cyclopropane substituent influence regioselectivity in sulfonylation reactions compared to non-cyclic analogs?

Methodological Answer:

- Steric Effects: Cyclopropane’s rigid geometry directs sulfonyl chloride reactivity to less hindered positions (e.g., para positions in aromatic systems) .

- Electronic Effects: Cyclopropane’s electron-withdrawing nature (via conjugation with sulfonyl group) enhances electrophilicity at the sulfur center, accelerating reactions with weak nucleophiles (e.g., thiols) .

- Comparative Studies: Use substituent-swapping experiments (e.g., replacing cyclopropane with methyl groups) to isolate electronic contributions .

Handling Data Contradictions

Q. How should researchers address discrepancies in reported reaction yields across different studies?

Methodological Answer:

- Reproducibility Checks: Validate protocols using identical reagents (e.g., anhydrous solvents, freshly distilled chlorosulfonic acid) .

- Side Reaction Analysis: Quantify byproducts (e.g., sulfonic acids, cyclopropane ring-opened derivatives) via GC-MS to identify yield-limiting factors .

- Meta-Analysis: Compare solvent systems, catalysts, and temperatures across studies to isolate variables causing yield variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.